o-(3-Fluorophenyl)homoserine
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Overview
Description
o-(3-Fluorophenyl)homoserine is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is a derivative of homoserine, where a fluorophenyl group is attached to the homoserine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(3-Fluorophenyl)homoserine typically involves the introduction of a fluorophenyl group to the homoserine molecule. One common method is through the reaction of homoserine with a fluorophenyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
o-(3-Fluorophenyl)homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
o-(3-Fluorophenyl)homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of o-(3-Fluorophenyl)homoserine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
o-(3-Bromophenyl)homoserine: Similar in structure but with a bromine atom instead of fluorine.
o-(3-Chlorophenyl)homoserine: Contains a chlorine atom in place of fluorine.
o-(3-Iodophenyl)homoserine: Features an iodine atom instead of fluorine.
Uniqueness
o-(3-Fluorophenyl)homoserine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |
InChI Key |
NQROOORONRCEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(C(=O)O)N |
Origin of Product |
United States |
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